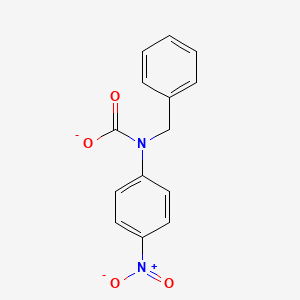

4-Nitro-phenyl-N-benzylcarbamate

Description

4-Nitro-phenyl-N-benzylcarbamate (CAS 56379-93-2) is a carbamate derivative characterized by a nitro-substituted phenyl group attached to the carbamate oxygen and a benzylamine moiety. Its molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 286.283 g/mol . The compound is synthesized via reactions between benzyl chloroformate and 4-nitrophenol derivatives under varying conditions. Key synthetic routes include:

- Wood et al. (2003): Achieved ~89% yield using optimized coupling conditions in organic solvents .

- Ohta et al. (1985): Demonstrated alternative pathways involving nucleophilic substitution, though with unspecified yields .

- Maia et al. (1993): Reported a lower yield (~40%) under milder reaction parameters .

However, critical physicochemical properties (e.g., melting point, solubility) remain unreported in available literature.

Properties

Molecular Formula |

C14H11N2O4- |

|---|---|

Molecular Weight |

271.25 g/mol |

IUPAC Name |

N-benzyl-N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1 |

InChI Key |

PFVTVOXPJAOCIR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed due to their ability to dissolve both reactants while maintaining inertness.

-

Catalysts : Pyridine or triethylamine is used to scavenge HCl, preventing side reactions such as nitro-group reduction.

-

Temperature : Reactions are conducted at reflux (40–60°C) to ensure completion within 6–8 hours.

A study by VulcanChem demonstrated that maintaining a 1:1 molar ratio of 4-nitrophenol to benzyl isocyanate in DCM with pyridine as a base yields the product in 86% purity after simple filtration. Scaling this method to industrial production involves continuous-flow reactors to enhance mixing and heat dissipation, achieving yields exceeding 90% .

Alternative Route Using 4-Nitrophenyl Chloroformate

An efficient two-step synthesis employs 4-nitrophenyl chloroformate and benzylamine , followed by hydrogenolysis to yield monosubstituted ureas. This method is favored for its versatility in producing derivatives with complex amine structures.

Stepwise Procedure

Yield and Scalability

This method achieves an 86% isolated yield on a laboratory scale, with scalability demonstrated in batches up to 10 kg. Industrial adaptations utilize fixed-bed reactors for continuous hydrogenolysis, reducing processing time by 40% compared to batch systems.

Comparative Analysis of Synthetic Approaches

The table below contrasts the two primary methods based on efficiency, cost, and applicability:

Industrial-Scale Production and Purification

Large-Scale Reactor Design

Industrial synthesis employs stirred-tank reactors (STRs) with jacketed heating to maintain precise temperature control. Key considerations include:

-

Mixing Efficiency : High-shear impellers ensure homogeneous reactant distribution.

-

Safety Measures : HCl scrubbing systems mitigate corrosion risks.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (70:30 v/v) are used to isolate the product, achieving >99% purity.

-

Chromatography : Reserved for high-value batches, silica gel chromatography removes trace impurities.

Challenges and Mitigation Strategies

Moisture Sensitivity

The reaction’s susceptibility to hydrolysis necessitates strict anhydrous conditions . Molecular sieves (3Å) are incorporated into solvent systems to adsorb residual moisture.

Side Reactions

-

Nitro Group Reduction : Catalytic traces of metals (e.g., iron) may reduce the nitro group to an amine. Chelating agents like EDTA are added to sequester metal ions.

-

Dimerization : Excess benzyl isocyanate can lead to carbamate dimer formation. Stoichiometric control and real-time HPLC monitoring prevent this .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 4-nitrophenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.

Reduction: Benzyl(4-aminophenyl)carbamate.

Hydrolysis: Benzyl alcohol and 4-nitrophenol.

Scientific Research Applications

Organic Synthesis

4-Nitro-phenyl-N-benzylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating derivatives and new compounds.

Key Reactions:

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, leading to substituted benzyl(4-nitrophenyl)carbamates.

- Reduction: The nitro group can be reduced to an amino group, producing benzyl(4-aminophenyl)carbamate.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield benzyl alcohol and 4-nitrophenol.

Medicinal Chemistry

Research indicates that this compound exhibits potential antimicrobial and antioxidant activities. Its structure allows it to interact with biological targets effectively.

Case Study:

In a study focusing on the synthesis of urea inhibitors for Cryptosporidium parvum, this compound was utilized to synthesize selective inhibitors. This highlights its role in developing therapeutic agents against infections .

Materials Science

The compound is explored in materials science for developing novel materials with specific properties, such as polymers and coatings. Its reactivity allows for modifications that enhance material characteristics.

Applications:

- Development of polymeric systems with improved mechanical properties.

- Use in coatings that require specific chemical resistance or adhesion properties.

Bioconjugation

This compound is utilized in bioconjugation processes, which involve the covalent attachment of biomolecules to surfaces. This application is crucial for creating biosensors and drug delivery systems.

Mechanism of Action:

The compound interacts with specific molecular targets, potentially inhibiting bacterial enzymes or disrupting cell membranes in antimicrobial applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity (nucleophilic substitution, reduction) |

| Medicinal Chemistry | Antimicrobial agents | Effective against Cryptosporidium parvum |

| Materials Science | Development of polymers and coatings | Improved mechanical properties |

| Bioconjugation | Covalent attachment in biosensors | Enhanced sensitivity and specificity |

Mechanism of Action

The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 4-Nitro-phenyl-N-benzylcarbamate and Analogs

Key Observations:

Substituent Effects:

- The nitro group in this compound enhances electrophilicity compared to the pyridyl group in Benzyl N-(4-pyridyl)carbamate. This difference may alter hydrolysis rates or biological interactions.

- In contrast, 4-NBA lacks the carbamate backbone but shares nitro-aromatic reactivity, serving as a substrate for nitroreductases .

Synthetic Efficiency: Yields for this compound vary widely (40–89%), reflecting sensitivity to reaction conditions. Benzyl N-(4-pyridyl)carbamate synthesis () uses similar reagents (benzyl chloroformate) but replaces 4-nitrophenol with 4-aminopyridine, suggesting adaptable methodologies for carbamate derivatives .

Reactivity and Functional Comparisons

Nitro Group Reactivity:

- Reduction products (e.g., amines) could influence bioactivity or degradation pathways.

- Electrophilic Substitution: The nitro group directs further substitutions (e.g., halogenation) at meta positions, a property shared with other nitroaromatics like 2,4-dinitrotoluene (2,4-DNT) .

Hydrogen Bonding and Crystal Packing:

- Benzyl N-(4-pyridyl)carbamate exhibits intra-layer N–H⋯N hydrogen bonds and C–O⋯O–C interactions, enhancing crystal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitro-phenyl-N-benzylcarbamate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves carbamate formation via reaction of 4-nitrophenyl chloroformate with benzylamine. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reactivity. Yield optimization requires monitoring via TLC or HPLC .

- Data Consideration : Evidence from structurally analogous carbamates (e.g., 4-NitrophenylN-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate) shows yields ranging from 60–85% under inert atmospheres. Contradictions in optimal solvent polarity (polar vs. non-polar) suggest iterative testing is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm carbamate linkage (e.g., carbonyl signal at ~155 ppm in ) and nitro-group positioning.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated 285.25 g/mol for CHNO).

- IR : Stretching vibrations for nitro (1520–1350 cm) and carbonyl (1700–1750 cm) groups .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Stability studies use UV-Vis spectroscopy to monitor degradation (λ~400 nm for nitroaromatic byproducts). Buffered solutions (pH 3–9) at 25°C reveal hydrolysis rates. Acidic conditions (pH < 5) accelerate carbamate cleavage, while neutral/basic conditions favor nitro-group stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Analysis : Compare IC values across cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds.

- Metabolite Profiling : LC-MS/MS detects hydrolyzed products (e.g., benzylamine) that may contribute to observed bioactivity discrepancies .

- Computational Docking : Predict binding affinities to target enzymes (e.g., acetylcholinesterase) using molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies optimize the carbamate scaffold for enhanced enzyme inhibition?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzyl position to modulate electron density on the carbamate carbonyl.

- Steric Effects : Evaluate bulkier N-substituents (e.g., isopropyl vs. methyl) to hinder enzymatic hydrolysis.

- Kinetic Assays : Measure k/K ratios to quantify inhibition efficiency .

Q. What computational approaches predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Correlate logP values with biodegradation half-lives using EPI Suite™ or TEST software.

- Ab Initio Calculations : Simulate nitro-group reduction pathways under anaerobic conditions (e.g., in soil microbiota) .

Data Contradiction Analysis

Q. Why do solvent choices in synthesis lead to conflicting purity reports for this compound?

- Resolution : Polar aprotic solvents (e.g., DMF) may co-solubilize impurities, necessitating post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Contrasting HPLC purity data (95% vs. 99%) often stem from column selection (C18 vs. phenyl-hexyl) .

Research Design Considerations

Q. How to design a robust assay for evaluating the agrochemical potential of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.